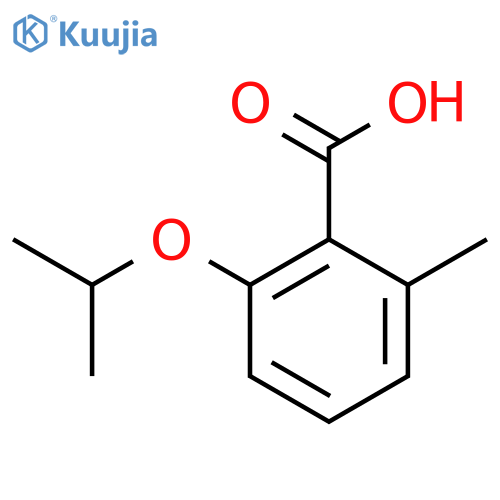Cas no 1369861-28-8 (2-Isopropoxy-6-methylbenzoic acid)

1369861-28-8 structure
商品名:2-Isopropoxy-6-methylbenzoic acid
CAS番号:1369861-28-8
MF:C11H14O3
メガワット:194.227063655853
MDL:MFCD28356929
CID:4785368
2-Isopropoxy-6-methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Isopropoxy-6-methylbenzoic acid
- 2-methyl-6-propan-2-yloxybenzoic acid
-
- MDL: MFCD28356929
- インチ: 1S/C11H14O3/c1-7(2)14-9-6-4-5-8(3)10(9)11(12)13/h4-7H,1-3H3,(H,12,13)
- InChIKey: RJWKGHYKJJGDOA-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC=C(C)C=1C(=O)O)C(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 201
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 46.5
2-Isopropoxy-6-methylbenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 224816-1g |
2-Isopropoxy-6-methylbenzoic acid, 95% |
1369861-28-8 | 95% | 1g |
$908.00 | 2023-09-10 | |
| Matrix Scientific | 224816-5g |
2-Isopropoxy-6-methylbenzoic acid, 95% |
1369861-28-8 | 95% | 5g |
$1816.00 | 2023-09-10 |
2-Isopropoxy-6-methylbenzoic acid 関連文献
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
1369861-28-8 (2-Isopropoxy-6-methylbenzoic acid) 関連製品
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
